molecular formula C11H10BrN3O3 B7858694 4-Bromo-1-(4-methoxybenzyl)-3-nitro-1H-pyrazole

4-Bromo-1-(4-methoxybenzyl)-3-nitro-1H-pyrazole

Cat. No.: B7858694
M. Wt: 312.12 g/mol
InChI Key: MCJOXOMZBKASGN-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-methoxybenzyl)-3-nitro-1H-pyrazole is a chemical compound characterized by its bromo, methoxy, and nitro functional groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(4-methoxybenzyl)-3-nitro-1H-pyrazole typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the reaction of hydrazine with a suitable β-diketone or β-ketoester, followed by bromination and nitration.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors under controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reagent concentrations to optimize the reaction.

Types of Reactions:

  • Oxidation: The nitro group can be further oxidized to produce a nitroso derivative.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The bromo group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents like tin chloride or iron powder.

  • Substitution: Using nucleophiles such as sodium iodide or potassium cyanide.

Major Products Formed:

  • Nitroso derivatives from oxidation.

  • Amines from reduction.

  • Various substituted pyrazoles from nucleophilic substitution.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities.

Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, often engaging in redox reactions within cells.

Comparison with Similar Compounds

  • 3-Nitro-1H-pyrazole

  • 4-Bromo-1H-pyrazole

  • 1-(4-Methoxybenzyl)-3-nitro-1H-pyrazole

Uniqueness: 4-Bromo-1-(4-methoxybenzyl)-3-nitro-1H-pyrazole stands out due to the combination of its bromo, methoxy, and nitro groups, which confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-bromo-1-[(4-methoxyphenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O3/c1-18-9-4-2-8(3-5-9)6-14-7-10(12)11(13-14)15(16)17/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJOXOMZBKASGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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